molecular formula C19H20N4O3 B040957 1-Piperazineacetamide, 2,5-dioxo-N-(1,2,3,4-tetrahydro-9-acridinyl)- CAS No. 123793-07-7

1-Piperazineacetamide, 2,5-dioxo-N-(1,2,3,4-tetrahydro-9-acridinyl)-

Cat. No. B040957
M. Wt: 352.4 g/mol
InChI Key: PGHLMPRIEZEQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperazineacetamide, 2,5-dioxo-N-(1,2,3,4-tetrahydro-9-acridinyl)-, commonly known as PTAC, is a derivative of acridine. PTAC has been widely studied for its potential use as an anti-cancer agent due to its ability to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.

Mechanism Of Action

PTAC exerts its anti-cancer effects by inhibiting the activity of DNA topoisomerases, which are enzymes that are involved in the regulation of DNA structure and function. This inhibition leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells. PTAC has also been shown to inhibit the activity of other enzymes, such as histone deacetylases, which are involved in the regulation of gene expression.

Biochemical And Physiological Effects

PTAC has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of DNA topoisomerases, and inhibit the activity of histone deacetylases. PTAC has also been shown to have anti-inflammatory properties and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

The advantages of using PTAC in lab experiments include its ability to inhibit the activity of DNA topoisomerases and induce apoptosis in cancer cells. PTAC has also been shown to have anti-inflammatory properties and to protect against oxidative stress. However, the limitations of using PTAC in lab experiments include its potential toxicity and the need for further optimization of its synthesis method.

Future Directions

There are several future directions for the study of PTAC. One direction is the optimization of its synthesis method to improve yields and purities. Another direction is the development of more potent derivatives of PTAC that can be used as anti-cancer agents. Additionally, the potential use of PTAC as an anti-inflammatory agent and as a treatment for neurodegenerative diseases should be further explored. Finally, the potential toxicity of PTAC should be further investigated to ensure its safety for use in humans.

Synthesis Methods

PTAC can be synthesized through a multi-step process that involves the reaction of 9-aminoacridine with piperazine to form 9-(piperazin-1-yl)acridine. This intermediate compound is then reacted with acetic anhydride to form the final product, PTAC. The synthesis of PTAC has been optimized and improved over time, resulting in higher yields and purities.

Scientific Research Applications

PTAC has been extensively studied for its potential use as an anti-cancer agent. It has been shown to inhibit the activity of DNA topoisomerases, which are enzymes that are essential for cancer cell growth and proliferation. PTAC has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, PTAC has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.

properties

CAS RN

123793-07-7

Product Name

1-Piperazineacetamide, 2,5-dioxo-N-(1,2,3,4-tetrahydro-9-acridinyl)-

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

2-[2,5-dioxo-4-(1,2,3,4-tetrahydroacridin-9-yl)piperazin-1-yl]acetamide

InChI

InChI=1S/C19H20N4O3/c20-16(24)9-22-10-18(26)23(11-17(22)25)19-12-5-1-3-7-14(12)21-15-8-4-2-6-13(15)19/h1,3,5,7H,2,4,6,8-11H2,(H2,20,24)

InChI Key

PGHLMPRIEZEQGY-UHFFFAOYSA-N

SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)N4CC(=O)N(CC4=O)CC(=O)N

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)N4CC(=O)N(CC4=O)CC(=O)N

Other CAS RN

123793-07-7

synonyms

1-Piperazineacetamide, 2,5-dioxo-N-(1,2,3,4-tetrahydro-9-acridinyl)-

Origin of Product

United States

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